Ethyl 2-Hydroxybutyrate-d5
Description
Ethyl 2-Hydroxybutyrate-d5 (C₆H₇D₅O₃; molecular weight: 137.19) is a deuterium-labeled analog of ethyl 2-hydroxybutyrate, a biochemical compound primarily utilized in synthetic chemistry and metabolic research. It features five deuterium atoms at non-exchangeable positions, enhancing its utility as a stable internal standard in mass spectrometry and isotope dilution assays . This compound is classified under "Highly Purified" grades and is available in 10 mg and 25 mg quantities. Its applications include synthesizing herbicidal 1,5-diarylpyrazole derivatives and antagonists such as benzofuranyl piperidines and benzothiophenyl piperidines, underscoring its role in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C₆H₇D₅O₃ |
|---|---|
Molecular Weight |
137.19 |
Synonyms |
2-Hydroxybutyric acid ethyl ester-d5; Ethyl 2-hydroxybutanoate-d5; Ethyl α-Hydroxybutyrate-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Hydroxybutyrate-d5
- Molecular Formula : C₆H₇D₅O₃ (same as Ethyl 2-Hydroxybutyrate-d5).
- Key Difference : The hydroxyl group is positioned at the third carbon (C3) instead of the second (C2).
- Applications: Used in synthesizing α-aminocarboxylic acids and palladium-mediated spiroketone syntheses .
- Isotopic Labeling : Both compounds are deuterated, but their metabolic pathways differ due to hydroxyl group positioning, affecting their roles in tracer studies.
Ethyl Isobutyrate (CAS 97-62-1)
- Molecular Formula : C₆H₁₂O₂.
- Key Differences : Lacks a hydroxyl group and deuterium labeling.
- Applications : Primarily used as a flavoring agent due to its fruity odor.
Ethyl Methacrylate (CAS 97-63-2)
- Molecular Formula : C₆H₁₀O₂.
- Key Differences : Contains a reactive methacrylate group (CH₂=C(CH₃)COO−) instead of a hydroxyl group.
- Applications: Industrial monomer for polymers and resins.
- Hazards : Higher flammability (H226) and respiratory irritation (H335) compared to this compound .
Physicochemical Properties
| Property | This compound | Ethyl Butyrate (CAS 105-54-4) | Ethyl 2-Methylbutyrate (FEMA 2443) |
|---|---|---|---|
| Molecular Weight | 137.19 | 116.16 | 130.18 |
| Density | Not reported | 0.879 g/cm³ | 0.875 g/cm³ |
| LogP | Not reported | 1.7 (predicted) | 2.0 (at 20°C) |
| Flammability | Likely low (deuterated) | H226 (flammable liquid) | H226 (flammable liquid) |
| Hazard Class | Biochemical | 3 (flammable) | 3 (flammable) |
Notes:
- This compound’s deuterium labeling reduces metabolic degradation compared to non-deuterated analogs, enhancing its stability in tracer studies .
- Ethyl Butyrate and Ethyl 2-Methylbutyrate lack hydroxyl groups, limiting their utility in complex syntheses but favoring flavor/fragrance applications .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 2-Hydroxybutyrate-d5, and how can isotopic purity be validated?
- Methodological Answer : this compound is synthesized via esterification of 2-hydroxybutyric acid-d5 with ethanol-d6 under acid catalysis. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy (deuterium integration) and high-resolution mass spectrometry (HRMS) to confirm the absence of protiated impurities. For example, -NMR should show no peaks in regions corresponding to non-deuterated protons, while HRMS should match the theoretical molecular ion ([M+H]+ = 151.15 g/mol for C₆H₇D₅O₃). Ensure synthetic protocols include purification via fractional distillation or preparative HPLC to remove side products .
Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should employ accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via gas chromatography-mass spectrometry (GC-MS) and quantify deuterium retention using isotope ratio mass spectrometry (IRMS). Include control samples stored at -20°C for baseline comparisons. Statistical tools like ANOVA can identify significant degradation pathways (e.g., hydrolysis or oxidation) .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across different biological matrices?
- Methodological Answer : Discrepancies in data (e.g., plasma vs. tissue concentrations) require re-evaluation of extraction protocols and matrix effects. Use isotope dilution assays with internal standards (e.g., Ethyl 2-Hydroxybutyrate-d10) to normalize recovery rates. Validate methods via spike-and-recovery experiments in each matrix. Advanced statistical models (e.g., mixed-effects regression) can account for inter-subject variability and matrix-specific interference .
Q. What experimental design principles optimize the detection of this compound in metabolomic studies?
- Methodological Answer : Employ a nested case-control design with matched samples to reduce confounding variables. Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for sensitivity. Include quality control (QC) samples in each batch to monitor instrumental drift. Data preprocessing should align with metabolomics standards (e.g., peak alignment via XCMS, noise reduction using wavelet transforms). For multivariate analysis, apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish isotopic tracer incorporation from background noise .
Q. How can researchers address ethical and reproducibility challenges in sharing experimental data for this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or MetaboLights. Annotate datasets with detailed metadata, including synthetic protocols, instrument parameters, and deuterium enrichment levels. Use version control systems (e.g., Git) to track changes. Ethical considerations require anonymizing human-derived data and obtaining informed consent for biomarker studies .
Data Presentation and Analysis
Table 1 : Example Stability Data for this compound
| Storage Condition | Time (Months) | Deuterium Retention (%) | Major Degradation Product |
|---|---|---|---|
| -20°C (Control) | 6 | 99.8 ± 0.2 | None detected |
| 25°C/60% RH | 6 | 98.1 ± 0.5 | 2-Hydroxybutyric acid-d5 |
| 40°C/75% RH | 6 | 95.4 ± 1.1 | Ethyl acetate-d4 |
Analysis : Deuterium loss correlates with temperature/humidity (R² = 0.92, p < 0.001). Hydrolysis dominates at high humidity, while thermal degradation produces acetate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
